molecular formula C6H13NO2 B13897633 [(3S)-1,4-OxaZepan-3-yl]methanol

[(3S)-1,4-OxaZepan-3-yl]methanol

Cat. No.: B13897633
M. Wt: 131.17 g/mol
InChI Key: YWHVODPQYAPLHI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S)-1,4-OxaZepan-3-yl]methanol is a chiral seven-membered heterocyclic compound containing both oxygen and nitrogen atoms within its oxazepane ring. The methanol group at the 3-position confers hydrophilicity and reactivity, making it a versatile intermediate in pharmaceutical and organic synthesis. Its stereochemistry (3S configuration) is critical for interactions in enantioselective reactions or biological systems.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(3S)-1,4-oxazepan-3-yl]methanol

InChI

InChI=1S/C6H13NO2/c8-4-6-5-9-3-1-2-7-6/h6-8H,1-5H2/t6-/m0/s1

InChI Key

YWHVODPQYAPLHI-LURJTMIESA-N

Isomeric SMILES

C1CN[C@H](COC1)CO

Canonical SMILES

C1CNC(COC1)CO

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

One advanced method involves ring-closing metathesis catalyzed by ruthenium complexes to form oxazepane rings from diene precursors bearing amino and hydroxyl functionalities. Protection of amine groups prior to RCM is critical to prevent catalyst inhibition. For example, protecting the amine as an oxazolidinone or N-Boc derivative allows smooth cyclization.

  • Protection Step: The secondary amine is protected using reagents like triphosgene or di-tert-butyl carbonate to form oxazolidinone or N-Boc derivatives, respectively.
  • RCM Reaction: Using 5 mol% ruthenium catalyst, the ring is closed to form the oxazepane core.
  • Deprotection: Subsequent removal of protecting groups yields the free oxazepane alcohol.

This method ensures control over stereochemistry and provides high yields of the desired oxazepane ring system.

Cyclization via Amino Alcohol Intermediates

Another approach involves synthesizing anti-1,2-amino alcohol intermediates from sugar derivatives (e.g., L-xylose) or other chiral precursors, which are then cyclized to form the oxazepane ring. The stereochemistry is introduced early in the synthesis, often verified by NMR coupling constants and X-ray crystallography.

Specific Preparation Methods of [(3S)-1,4-OxaZepan-3-yl]methanol

Patent-Described Synthetic Routes

According to patent US9120791B2, derivatives structurally related to this compound are prepared by multi-step processes involving:

  • Construction of the oxazepane ring via cyclization of functionalized amino alcohols.
  • Introduction of the methanol substituent at the 3-position through selective functional group transformations.
  • Use of stereoselective catalysts or chiral starting materials to ensure (3S) configuration.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Amino alcohol synthesis Starting from chiral sugar derivatives or amino alcohol precursors Formation of anti-1,2-amino alcohol intermediate with defined stereochemistry
2 Amine protection Triphosgene/Et3N or di-tert-butyl carbonate, room temperature, 4 h Formation of oxazolidinone or N-Boc protected intermediate to prevent catalyst poisoning during cyclization
3 Ring-closing metathesis (RCM) Ru catalyst (5 mol%), appropriate solvent (e.g., toluene), reflux or room temperature Cyclization to form the 1,4-oxazepane ring with retention of stereochemistry
4 Deprotection Acidic or basic hydrolysis depending on protecting group Release of free this compound with (3S) configuration maintained
5 Purification Chromatography or crystallization Isolation of pure compound for further use

Analytical and Stereochemical Considerations

  • NMR Spectroscopy: Vicinal coupling constants (e.g., J4,5 ≈ 7.1 Hz) in ^1H NMR confirm the cis relative configuration of stereocenters in intermediates.
  • X-ray Crystallography: Used to verify absolute stereochemistry of intermediates and final products.
  • Chiral HPLC: Employed to assess enantiomeric purity of this compound after synthesis.

Summary of Key Research Findings

  • The preparation of this compound hinges on stereoselective formation of the oxazepane ring.
  • Protection of amine groups prior to ring closure is essential to avoid catalyst deactivation.
  • Ring-closing metathesis is an effective method for constructing the seven-membered heterocycle with high stereochemical fidelity.
  • Early introduction of chirality through amino alcohol intermediates derived from chiral sugars or other sources ensures the desired (3S) configuration.
  • Purification and analytical methods confirm the structural and stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

[(3S)-1,4-OxaZepan-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted oxazepane compounds .

Scientific Research Applications

[(3S)-1,4-OxaZepan-3-yl]methanol is a chemical compound featuring a seven-membered heterocyclic ring containing one oxygen atom, with a methanol group substitution at the 3-position. The (3S) configuration indicates specific spatial arrangements that can influence its biological activity and interactions. This compound is researched for its potential in pharmaceutical development due to its biological activity as a monoamine reuptake inhibitor, suggesting possible uses in treating mood disorders, anxiety, and other neuropsychiatric conditions.

Monoamine Reuptake Inhibition
this compound exhibits biological activities, particularly as a monoamine reuptake inhibitor. Similar compounds have been studied for their effects on neurotransmitter systems, including serotonin, norepinephrine, and dopamine pathways. Oxazepane derivatives show promise in developing therapeutic agents because of their ability to modulate neurotransmitter levels. Interaction studies have focused on its binding affinity to neurotransmitter transporters and receptors, with preliminary studies suggesting it may interact with serotonin transporter proteins, potentially influencing serotonin levels in the brain.

Structural Analogues
Several compounds share structural similarities with this compound. These include:

  • 7-Hydroxy-7-(4-methoxyphenyl)-1,4-oxazepan-2-one : An oxazepane derivative containing a hydroxyl group at position 7.
  • [(7s)-7-(3,4-dichlorophenyl)-1,4-oxazepan-7-yl]methanol : An oxazepane derivative featuring dichlorophenyl substitution .
  • 2-Phenyl-2-(trifluoromethyl)-1,4-oxazepane : An oxazepane derivative containing a trifluoromethyl substituent.

Mechanism of Action

The mechanism of action of [(3S)-1,4-OxaZepan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares [(3S)-1,4-OxaZepan-3-yl]methanol with structurally related compounds from the evidence:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Applications/Notes Reference
This compound Oxazepane ring Methanol, ether, amine ~145 (estimated) Synthetic intermediate, chiral building block N/A
Benazepril Hydrochloride Benzazepine ring Carboxylic acid, ethyl ester 542.1 (with HCl) ACE inhibitor (hypertension treatment)
Compound 78 (from ) Benzoxazolo-oxazine Acetamide, acetylpyridinyl 476.5 Kinase inhibitor (research phase)
(2S,3S)-QE-9835 () Propanoic acid derivative Naphthyl, tert-butoxycarbonyl 331.4 Lab research (stereochemical studies)

Key Observations :

  • Ring Systems : The oxazepane ring in the target compound is less sterically hindered compared to the fused benzoxazolo-oxazine in Compound 78 or the benzazepine in Benazepril. This may enhance its reactivity in synthetic pathways .
  • Functional Groups: The methanol group in the target compound contrasts with the carboxylic acid in Benazepril and the acetylpyridinyl group in Compound 76. This difference influences solubility and biological targeting; for example, carboxylic acids (as in Benazepril) are critical for ACE inhibition .
  • Stereochemical Complexity : Both the target compound and QE-9835 () emphasize chiral centers, suggesting shared utility in enantioselective synthesis or receptor-specific interactions .
Physicochemical Properties
  • Hydrophilicity: The methanol group in this compound enhances water solubility compared to the naphthyl-substituted QE-9835, which is more lipophilic .
  • Stability: Methanol-containing compounds, as noted in , exhibit stability in preservation media. This suggests the target compound’s methanol group may improve shelf-life in formulations .

Biological Activity

[(3S)-1,4-OxaZepan-3-yl]methanol is a compound characterized by its unique oxazepane ring structure, which includes a seven-membered heterocyclic ring containing one oxygen atom. This compound has garnered attention for its potential biological activities, particularly as a monoamine reuptake inhibitor. The following sections will explore its biological activity, mechanisms, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H13_{13}NO, and its structural configuration is crucial for its biological interactions. The (3S) stereochemistry indicates specific spatial arrangements that may influence its pharmacological properties.

Monoamine Reuptake Inhibition

Research indicates that this compound functions primarily as a monoamine reuptake inhibitor , affecting neurotransmitter systems such as serotonin, norepinephrine, and dopamine. This activity suggests potential therapeutic applications in treating mood disorders and anxiety-related conditions.

Interaction with Neurotransmitter Systems

Preliminary studies have shown that this compound may interact with serotonin transporter proteins, influencing serotonin levels in the brain. Such interactions are critical for understanding the compound's role in neuropsychiatric treatments.

The mechanism of action involves binding to specific neurotransmitter transporters and receptors. This binding modulates the activity of these proteins, leading to various biological effects. The exact molecular targets remain to be fully elucidated but are essential for developing effective therapeutic agents.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes notable examples:

Compound NameStructure TypeUnique Features
7-Hydroxy-7-(4-methoxyphenyl)-1,4-oxazepan-2-oneOxazepane derivativeContains a hydroxyl group at position 7
[(7s)-7-(3,4-dichlorophenyl)-1,4-oxazepan-7-yl]methanolOxazepane derivativeFeatures dichlorophenyl substitution
2-Phenyl-2-(trifluoromethyl)-1,4-oxazepaneOxazepane derivativeContains trifluoromethyl substituent

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement that may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. For instance:

  • Antidepressant Activity : A study evaluated the compound's effects on animal models of depression. Results indicated significant improvement in behavior indicative of increased serotonin levels.
  • Anxiolytic Effects : Another investigation assessed the anxiolytic potential through behavioral tests in rodents, showing promising results comparable to established anxiolytics.

These findings underscore the therapeutic potential of this compound in treating mood disorders .

Future Directions

Further research is necessary to fully understand the pharmacokinetics and dynamics of this compound. Studies should focus on:

  • Detailed Mechanistic Studies : Elucidating the precise molecular interactions within neurotransmitter systems.
  • Clinical Trials : Exploring efficacy and safety in human subjects.
  • Structural Modifications : Investigating how changes in chemical structure affect biological activity.

Q & A

Q. What are the optimized synthetic routes for [(3S)-1,4-OxaZepan-3-yl]methanol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis of oxazepane derivatives often involves ring-closing reactions or functional group transformations. For example, substituted oxazepanes like 3-(4-bromophenyl)-1,4-oxazepane are synthesized via nucleophilic substitution or cyclization, achieving yields of ~69–70% with specific catalysts and solvents (e.g., THF or DCM) . For the target compound, stereoselective synthesis may require chiral auxiliaries or asymmetric catalysis to preserve the (3S)-configuration. Key steps include:
  • Protecting the hydroxyl group during ring formation to prevent side reactions.
  • Using chiral ligands (e.g., BINOL derivatives) to control enantiomeric excess.
  • Validating stereochemistry via polarimetry or chiral HPLC post-synthesis.

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

  • Methodological Answer : 1H-NMR is critical for confirming structure and stereochemistry. For similar oxazepanes, aromatic protons in substituted derivatives show δ7.45–7.21 ppm, while oxazepane ring protons appear at δ3.5–4.0 ppm . For this compound:
  • The hydroxyl proton (CH2OH) may appear as a broad singlet at δ1.5–2.5 ppm.
  • Methine protons (C3-S) will exhibit splitting patterns dependent on neighboring substituents.
  • IR spectroscopy can confirm O-H stretching (~3200–3600 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : Stability depends on hygroscopicity and susceptibility to oxidation. Recommendations include:
  • Storing under inert gas (N2/Ar) at –20°C to prevent degradation.
  • Using stabilizers (e.g., BHT) for hydroxyl-containing compounds.
  • Monitoring via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : While toxicity data are limited, assume acute hazards based on structural analogs:
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Follow guidelines for methanol derivatives, emphasizing proper waste disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer : Yield discrepancies often stem from heat/mass transfer inefficiencies. Strategies include:
  • Using flow chemistry for consistent mixing and temperature control (e.g., microreactors) .
  • Conducting Design of Experiments (DoE) to optimize parameters (catalyst loading, solvent ratio).
  • Comparing pilot-scale results with theoretical kinetic models to identify bottlenecks.

Q. What computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) can model transition states and regioselectivity. For example:
  • Calculate Gibbs free energy barriers for ring-opening/functionalization pathways.
  • Simulate solvent effects (PCM models) to predict solubility and reaction rates.
  • Validate predictions with experimental kinetic studies (e.g., Arrhenius plots).

Q. How to analyze enantiomeric purity and assign absolute configuration?

  • Methodological Answer : Use chiral analytical techniques:
  • Chiral HPLC : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) .
  • Circular Dichroism (CD) : Compare experimental spectra with computed CD curves for (3S)-configuration.
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry unambiguously.

Q. What ecological impact assessments are needed for this compound?

  • Methodological Answer : Follow protocols for methanol derivatives:
  • Biodegradation Studies : Use OECD 301B tests to measure microbial degradation rates.
  • Aquatic Toxicity : Conduct Daphnia magna or algal growth inhibition assays .
  • Tropospheric Lifetime : Model OH radical reaction rates using structure-activity relationships (SARs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.